2,2,3,3,4,4,5,5,5-Nonafluoropentyl difluoromethylether
Overview
Description
2,2,3,3,4,4,5,5,5-Nonafluoropentyl difluoromethylether, also known as HFE-7500, is an organic compound with the molecular formula C6H3F11O. It is a colorless, transparent liquid known for its excellent thermal stability and electrical properties. This compound is widely used in various industrial applications, particularly in electronics cooling, heat transfer, and insulation .
Preparation Methods
The synthesis of 2,2,3,3,4,4,5,5,5-Nonafluoropentyl difluoromethylether typically involves the reaction of 2,2,3,3,4,4,5,5,5-Nonafluoropentylamine with difluoromethanol. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods often involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production process .
Chemical Reactions Analysis
2,2,3,3,4,4,5,5,5-Nonafluoropentyl difluoromethylether undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is generally stable under oxidative and reductive conditions due to the presence of multiple fluorine atoms.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as halides and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2,3,3,4,4,5,5,5-Nonafluoropentyl difluoromethylether has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Industry: The compound is extensively used in the electronics industry for cooling and heat transfer applications.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,5-Nonafluoropentyl difluoromethylether is primarily based on its physical properties rather than specific molecular interactions. Its high thermal stability and low reactivity allow it to function effectively as a heat transfer fluid and solvent. The compound’s molecular structure, with multiple fluorine atoms, contributes to its inertness and resistance to degradation .
Comparison with Similar Compounds
2,2,3,3,4,4,5,5,5-Nonafluoropentyl difluoromethylether can be compared with other fluorinated compounds such as:
2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate: This compound has similar fluorinated groups but differs in its functional group, which is an acrylate instead of a difluoromethylether.
2,2,3,3,4,4,5,5,5-Nonafluoropentyloxirane: This compound contains an oxirane ring, making it more reactive in certain chemical reactions compared to the difluoromethylether.
1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone:
The uniqueness of this compound lies in its combination of thermal stability, low viscosity, and inertness, making it highly suitable for specialized industrial applications .
Properties
IUPAC Name |
5-(difluoromethoxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O/c7-2(8)18-1-3(9,10)4(11,12)5(13,14)6(15,16)17/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYPGZOEGJJCBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895377 | |
Record name | 5-(Difluoromethoxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1661005-79-3 | |
Record name | 5-(Difluoromethoxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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